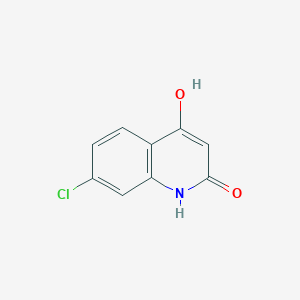

7-Chloroquinoline-2,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-4H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNGQJXCUMPRHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Chloroquinoline-2,4-diol chemical structure and properties

This guide provides an in-depth technical analysis of 7-Chloroquinoline-2,4-diol (also known as 7-chloro-4-hydroxyquinolin-2(1H)-one), a critical heterocyclic scaffold in medicinal chemistry.[1]

A Critical Scaffold in Medicinal Chemistry & Antimalarial Synthesis[1]

Executive Summary

This compound is a bifunctional quinoline derivative serving as a high-value intermediate in the synthesis of pharmacophores.[1] While often overshadowed by its mono-oxygenated cousin (7-chloroquinolin-4-ol, the precursor to Chloroquine), the 2,4-diol variant offers unique orthogonal reactivity at the C2 and C4 positions.[1] This guide details its structural dynamics, thermodynamic synthesis via the Conrad-Limpach-type condensation, and downstream utility in generating 2,4-disubstituted quinolines.[1]

Chemical Identity & Structural Dynamics

The nomenclature "diol" is chemically misleading in the solid state.[1] This compound exists in a complex tautomeric equilibrium dominated by the 4-hydroxy-2-quinolone form.[1]

| Property | Detail |

| IUPAC Name | 7-Chloro-4-hydroxyquinolin-2(1H)-one |

| Common Synonyms | This compound; 7-Chloro-2,4-dihydroxyquinoline |

| CAS Number | 1823745-32-9 (Specific to diol/dione forms); Note: Often cited generically under quinolone classes.[1][2][3] |

| Molecular Formula | C₉H₆ClNO₂ |

| Molecular Weight | 195.60 g/mol |

| SMILES | Clc1ccc2[nH]c(=O)cc(O)c2c1 (Major tautomer) |

Tautomeric Equilibrium (Expert Insight)

In solution and solid phases, the compound does not exist primarily as a di-enol (diol). The amide resonance stabilization favors the 2-oxo (lactam) tautomer, while the C4 position retains significant enolic character.

Figure 1: The equilibrium shifts toward the 4-hydroxy-2-quinolone form due to the stability of the cyclic amide (lactam).[1]

Physicochemical Profile

| Parameter | Value / Characteristic | Implication for Processing |

| Melting Point | >300°C (Decomposes) | Requires high-boiling solvents (e.g., Dowtherm A) for synthesis.[1] |

| Solubility | Insoluble in water, Et₂O, CHCl₃. Soluble in DMSO, hot DMF, and strong alkali (NaOH). | Purification is best achieved via acid-base precipitation.[1] |

| Acidity (pKa) | pKa₁ ≈ 5.8 (Enolic OH); pKa₂ ≈ 10.5 (Amide NH) | The C4-OH is acidic enough to be deprotonated by weak bases. |

| Appearance | Off-white to tan powder | Coloration often indicates oxidation products or regioisomeric impurities.[1] |

Synthesis: The Modified Conrad-Limpach Protocol[1]

The industrial standard for generating the 2,4-oxygenated core involves the condensation of 3-chloroaniline with diethyl malonate .[1] Unlike the synthesis of chloroquine precursors (which uses ethoxymethylenemalonate), this route installs oxygens at both C2 and C4.

Regioselectivity Challenge

Using a meta-substituted aniline (3-chloroaniline) creates a regioselectivity problem. Cyclization can occur at the para position (yielding the desired 7-chloro isomer) or the ortho position (yielding the 5-chloro isomer).[1]

-

7-Chloro (Target): Sterically favored (~80-90%).[1]

-

5-Chloro (Impurity): Sterically hindered but statistically possible (~10-20%).[1]

Protocol: Thermal Cyclization in Dowtherm A

Reagents:

-

3-Chloroaniline (1.0 eq)[1]

-

Diethyl malonate (1.1 eq)

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) - Solvent[1]

-

Sodium ethoxide (catalytic, optional for Step 1)

Workflow:

Figure 2: High-temperature cyclization is required to overcome the activation energy of the aromatic ring closure.[1]

Step-by-Step Methodology

-

Condensation: Mix 3-chloroaniline and diethyl malonate. Heat to 140-150°C while distilling off ethanol. This drives the equilibrium toward the amide intermediate (Ethyl 3-(3-chloroanilino)-3-oxopropanoate).[1]

-

Cyclization: Add the intermediate slowly to vigorously boiling Dowtherm A (250°C) .

-

Isolation: Cool the mixture to room temperature. The product usually precipitates as a tan solid.[1] Dilute with a non-polar solvent (hexane or heptane) to wash away the Dowtherm A. Filter the solid.

-

Purification (Regioisomer Removal):

Analytical Characterization

Validating the structure requires distinguishing it from the 5-chloro isomer and confirming the tautomeric state.[1]

Nuclear Magnetic Resonance (NMR)[8][9][10][11][12][13][14]

-

Solvent: DMSO-d₆ (Required due to solubility).

-

¹H NMR Signatures:

-

δ 11.2 - 11.5 ppm (s, 1H): Amide NH (Broad singlet, confirms quinolone form).

-

δ 10.5 - 11.0 ppm (s, 1H): Enolic OH at C4 (Exchangeable).

-

δ 5.8 - 6.0 ppm (s, 1H): H3 Proton. This is a characteristic singlet for 2,4-oxygenated quinolines, appearing upfield due to the electron-rich enol/amide system.[1]

-

Aromatic Region (δ 7.0 - 8.0): Look for the specific splitting pattern of the 7-chloro substitution (d, d, dd).

-

Infrared Spectroscopy (IR)[8][9]

-

1640–1680 cm⁻¹: Strong C=O stretching (Amide I band). This confirms the 2-one structure.[1]

-

2800–3200 cm⁻¹: Broad absorption indicating H-bonded OH and NH stretches.[1]

Applications in Drug Discovery[12][13]

The 2,4-diol scaffold is a versatile "switch" for introducing substituents.[1]

Transformation to 2,4,7-Trichloroquinoline

Treatment with Phosphorus Oxychloride (POCl₃) converts both oxygen functionalities into chlorides.

-

Reaction: Reflux in POCl₃ (neat) or with PCl₅.

-

Product: 2,4,7-Trichloroquinoline.[1]

-

Utility: The C4-Cl is significantly more reactive toward nucleophilic aromatic substitution (SₙAr) than the C2-Cl.[1] This allows for stepwise functionalization:

-

SₙAr at C4: Introduction of diamine side chains (e.g., for chloroquine analogs).

-

SₙAr at C2: Subsequent introduction of other groups or reduction to remove the chloride.[1]

-

Figure 3: The reactivity difference between C4 and C2 chlorides allows for regioselective drug design.

Safety & Handling

-

Hazards: this compound is an irritant.[1] However, the reagents used in its synthesis (3-chloroaniline) are highly toxic (methemoglobinemia risk) and readily absorbed through the skin.

-

Dowtherm A: Vapor is irritating; use in a well-ventilated fume hood.[1]

-

Waste: Dispose of halogenated organic waste separately.

References

-

Conrad, M., & Limpach, L. (1887). Über das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft.

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1] (Foundational work on 4-hydroxyquinoline synthesis).

-

PubChem. (2025).[1] 7-Chloro-4-hydroxyquinoline Compound Summary. (Data on related tautomers and properties).

-

Organic Syntheses. (1947).[1] 4,7-Dichloroquinoline.[1][2][4][6][7][8] Coll. Vol. 3, p. 272. (Details the purification and chlorination of the 4-hydroxy scaffold).

-

Song, Y., et al. (2018). Practical synthesis of 2,4-dichloroquinolines. Tetrahedron Letters. (Modern protocols for chlorinating the diol).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 7-Chloroquinolin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 3. CAS#:892229-87-7 | Dimethyl [(4-Methoxyphenyl)[(4-nitrophenyl)amino]methyl]phosphonate | Chemsrc [chemsrc.com]

- 4. Explain the synthesis of chloroquine | Filo [askfilo.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. mdpi.com [mdpi.com]

7-Chloroquinoline-2,4-diol: Comprehensive Chemical Profile, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

7-Chloroquinoline-2,4-diol is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Characterized by its tautomeric duality and distinct electronic properties imparted by the C7-chlorine substitution, this scaffold serves as the foundational precursor for a variety of neurotropic and antimicrobial agents. This technical whitepaper provides an in-depth analysis of its chemical identity, structural biology, validated synthetic protocols, and downstream pharmacological applications.

Chemical Identity & Physicochemical Data

The compound is widely recognized across chemical databases under its primary CAS Registry Number 1823745-32-9 [1]. Due to its tautomeric nature, it is frequently referenced under various synonymic conventions depending on the specific resonance structure being targeted in a given reaction.

Quantitative Data Summary

| Property | Value |

| Primary Chemical Name | This compound |

| CAS Registry Number | 1823745-32-9 |

| Molecular Formula | C9H6ClNO2 |

| Molecular Weight | 195.60 g/mol |

| Melting Point | 360−361 °C (Decomposes) |

| SMILES String | OC1=NC2=CC(=CC=C2C(=C1)O)Cl |

| Major Synonyms | 7-chloro-2,4-quinolinediol; 7-chloro-4-hydroxyquinolin-2(1H)-one; 7-chloro-1H-quinoline-2,4-dione; 7-chloro-2,4-dihydroxyquinoline |

Structural Biology & Tautomeric Dynamics

A defining characteristic of this compound is its dynamic lactam-lactim tautomerism. In solution, the compound exists in an equilibrium between the 2,4-diol (aromatic) form and the 4-hydroxyquinolin-2(1H)-one (lactam) form[2].

In solid states and polar protic solvents, the 2-oxo (lactam) tautomer predominates. This is driven by the thermodynamic stability of the amide resonance and the formation of robust intermolecular hydrogen-bonding networks. This structural duality is mechanistically critical: the enolization at the C4 position paired with the lactam nitrogen significantly enhances the nucleophilicity of the C3 position . This specific electronic distribution allows the scaffold to participate seamlessly in electrophilic substitutions (e.g., nitrosation) and complex multi-component cascade reactions[2].

Pharmacological Relevance

NMDA Receptor Glycine Site Antagonists

The this compound scaffold is the direct precursor to 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs). By functionalizing the C3 position via nitrosation, researchers have developed QTOs that act as highly potent antagonists for the N-methyl-D-aspartate (NMDA) receptor glycine site[3]. The C7-chlorine atom specifically enhances binding affinity within the receptor pocket compared to unsubstituted or C8-substituted analogs.

Antimicrobial Cascade Scaffolds

Recent advancements in organocatalysis have leveraged the 4-hydroxyquinolin-2(1H)-one tautomer in ʟ-proline-catalyzed four-component Michael additions. This atom-efficient cascade strategy yields structurally elusive 3-arylpropanoate esters, which are currently being evaluated as next-generation antibacterial agents targeting resistant Escherichia coli strains[2].

Experimental Protocol: Synthesis and Validation

The synthesis of this compound relies on the intramolecular cyclization of malonamic acid derivatives. The following protocol is engineered for high-yield recovery and self-validation.

Step-by-Step Methodology

Step 1: Amidation (Thermal Condensation)

-

Procedure: React 3-chloroaniline with diethyl malonate (1.2 equivalents) at 140 °C.

-

Causality: Elevated temperatures are required to distill off the ethanol byproduct continuously. Removing ethanol shifts the thermodynamic equilibrium strictly toward the formation of the N-(3-chlorophenyl)malonamic acid intermediate.

Step 2: Intramolecular Cyclization

-

Procedure: Mix the intermediate with 150 mL of Polyphosphoric Acid (PPA) and heat at 140 °C for 3 hours[3].

-

Causality: PPA is chosen because it acts dually as a highly viscous, non-volatile solvent and a potent Brønsted/Lewis acid. It protonates the carbonyl oxygen of the malonamic acid, dramatically increasing the electrophilicity of the adjacent carbon. This drives an intramolecular Friedel-Crafts-type acylation onto the aromatic ring to form the quinoline core.

Step 3: Isoelectric Quenching and Precipitation

-

Procedure: Cool the reaction mixture to room temperature, dilute with 200 mL of 1 N HCl, and stir for 4 hours. Carefully neutralize the mixture using 20% aqueous NaOH until exactly pH 4.0 is reached[3].

-

Causality: this compound is amphoteric. At pH < 2, it forms highly soluble hydrochloride salts; at pH > 8, it forms soluble sodium phenolates. Titrating strictly to the isoelectric point (pH 4.0) ensures complete precipitation of the target compound, preventing yield loss in the aqueous phase.

Step 4: Self-Validation System

-

Procedure: Filter the precipitate, wash thoroughly with deionized water, and dry under a vacuum.

-

Validation: Analyze the product via Reverse-Phase HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient). The protocol is considered successful and self-validated only when HPLC purity exceeds 95% and High-Resolution Mass Spectrometry (HRMS) confirms the exact mass (calcd for C9H5Cl2NO2 intermediate/derivatives or C9H6ClNO2 target: ~195.0087)[3].

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis and the subsequent pharmacological derivatization of the scaffold.

Figure 1: Synthetic workflow of this compound and QTO derivatization.

References

-

Cai, S. X., et al. "Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site." Journal of Medicinal Chemistry, 39(17), 3248–3255 (1996). URL:[Link]

-

Grishin, D. A., et al. "A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives." Beilstein Journal of Organic Chemistry, 22, 244-256 (2026). URL:[Link]

Sources

Solvation Dynamics and Solubility Optimization of 7-Chloro-2,4-dihydroxyquinoline in Organic Solvents

Executive Summary

7-Chloro-2,4-dihydroxyquinoline—frequently represented in literature as its tautomer, 7-chloro-4-hydroxy-2-quinolone—is a critical intermediate in the synthesis of novel antibacterial and anticancer agents[1]. Despite its high value in drug discovery, researchers consistently encounter a major bottleneck: its exceptionally poor solubility in standard organic solvents[2].

As a Senior Application Scientist, I approach this challenge not merely as a formulation issue, but as a thermodynamic barrier. This whitepaper deconstructs the structural mechanics driving this insolubility and provides field-proven, self-validating protocols to achieve optimal solvation for downstream assays and synthesis.

Mechanistic Causality of Solvation

To dissolve a compound, the solvent must overcome the solute's crystal lattice energy. For 7-chloro-2,4-dihydroxyquinoline, this lattice energy is unusually high due to two distinct structural features:

-

Lactam-Lactim Tautomerism: While named a "dihydroxyquinoline," the molecule predominantly exists in the solid state and in organic solutions as the 2-quinolone (lactam) tautomer. This configuration features a strong hydrogen-bond donor (N–H) and a strong hydrogen-bond acceptor (C=O), leading to an extensive, polymeric intermolecular hydrogen-bonded network[3].

-

Stacking & Halogen Effects: The planar quinoline core facilitates tight

Because non-polar solvents (e.g., hexane, dichloromethane) lack the dipole moment and hydrogen-bonding capacity to disrupt these intermolecular forces, the compound remains virtually insoluble in them[2]. Polar protic solvents (e.g., ethanol) offer moderate solvation but require thermal energy to achieve useful concentrations. Therefore, polar aprotic solvents with strong hydrogen-bond accepting capabilities are the mandatory choice for room-temperature stock solutions[4].

Quantitative Solubility Profile

The following table summarizes the solubility behavior of 7-chloro-2,4-dihydroxyquinoline across different solvent classes, highlighting the mechanistic reasons behind their efficacy.

| Solvent Classification | Representative Solvent | Estimated Solubility | Solvation Mechanism & Practical Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ~8 – 10 mg/mL | Strong H-bond acceptor disrupts the N-H···O=C lattice. Requires mechanical energy (ultrasonication) to initiate dissolution. Highly sensitive to water content[4]. |

| Polar Aprotic | Dimethylformamide (DMF) | ~5 – 8 mg/mL | Effective lattice disruption, though slightly lower dipole moment than DMSO results in marginally lower solubility limits. |

| Polar Protic | Ethanol / Methanol | < 2 mg/mL (Ambient) | Moderate solvation. Soluble at elevated temperatures (reflux), but prone to rapid crystallization upon cooling[2]. |

| Non-Polar | Hexane / DCM | Insoluble | Incapable of breaking the robust intermolecular hydrogen bond network[3]. |

| Aqueous Base | 0.1 M NaOH (aq) | > 20 mg/mL | Deprotonation of the mildly acidic 4-OH group (predicted pKa ~4.5) forms a highly soluble monosodium salt[5][6]. |

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility in biological or synthetic applications, the preparation of stock solutions must be treated as a precise analytical procedure.

Protocol A: Preparation of Standardized DMSO Stock Solutions

This protocol is designed to overcome the initial enthalpy of dissolution while preventing solvent degradation.

-

Weighing & Transfer: Accurately weigh the target mass of 7-chloro-2,4-dihydroxyquinoline directly into an amber glass vial. Causality: Direct weighing prevents loss of the fine, statically charged powder during transfer, ensuring the final molarity is accurate.

-

Solvent Addition: Add anhydrous, freshly opened DMSO (≥99.9% purity). Causality: DMSO is highly hygroscopic. Absorbed water acts as a potent anti-solvent for the hydrophobic quinoline core, drastically reducing solubility and causing premature precipitation[4].

-

Ultrasonication: Seal the vial and sonicate in a water bath at 25°C for 10–15 minutes. Causality: Acoustic cavitation provides the localized mechanical and thermal energy required to break the robust hydrogen-bonded lattice without globally heating the solvent, which could lead to compound degradation or re-precipitation upon cooling[4].

-

Self-Validation Check: Visually inspect the solution against a dark background. To validate complete dissolution, centrifuge the vial at 10,000 × g for 5 minutes. If a microscopic pellet forms at the bottom, the solution is saturated and requires further dilution or prolonged sonication.

Protocol B: Salt Formation for Biphasic/Aqueous Systems

When organic solvents are incompatible with downstream applications, converting the compound to its sodium salt is the optimal workaround.

-

Suspension: Suspend the compound in a minimal volume of absolute ethanol.

-

Deprotonation: Add 1.05 molar equivalents of 1M NaOH dropwise while stirring. Causality: The 4-hydroxyl group has a predicted pKa of ~4.5[6]. The base deprotonates this group, breaking the hydrogen-bond network and forming the highly water-soluble monosodium salt[5].

-

Isolation: Lyophilize (freeze-dry) the resulting clear solution to isolate the pure salt for long-term storage or immediate aqueous formulation[5].

Solvation Strategy Workflow

Decision tree for selecting the optimal solvation strategy based on solvent class and thermodynamic requirements.

References

-

N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides bearing heteroaromatic rings as novel antibacterial agents Source: ResearchGate / Molecules URL:[Link]

-

Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,4-Quinolinediol | 86-95-3 [chemicalbook.com]

Technical Guide: Stability of 7-Chloroquinoline-2,4-diol Under Acidic Conditions

Executive Summary: The Thermodynamic Sink

In the synthesis of antimalarial pharmacophores (e.g., Chloroquine, Hydroxychloroquine), 7-Chloroquinoline-2,4-diol (CAS: 86-99-7) serves as a critical intermediate. However, the nomenclature "2,4-diol" is chemically misleading in the context of aqueous acidic stability.

Core Technical Insight: Under acidic conditions, this molecule does not behave as a labile diol. Instead, it rapidly tautomerizes to its thermodynamically preferred form: 7-chloro-4-hydroxyquinolin-2(1H)-one . This quinolone scaffold is exceptionally robust against acid hydrolysis because it represents a thermodynamic "sink"—it is often the stable product formed when less stable derivatives (like 4,7-dichloroquinoline) degrade in acid.

This guide details the structural dynamics, stress-testing protocols, and analytical markers required to validate the stability of this compound in low-pH environments.

Structural Dynamics & Tautomerism

To understand the stability profile, one must first understand the species present in solution. The "diol" form is an enol tautomer that is energetically unfavorable compared to the amide-like quinolone structure.

The Tautomeric Equilibrium

In acidic media (pH < 2), the equilibrium is driven by the resonance stabilization of the amide bond at the N1-C2 position. While the C4 position retains substantial enolic character (allowing for functionalization with POCl

-

2,4-diol form: Aromatic, but lacks the stable amide resonance.

-

2-quinolinone form: Highly stable due to amide resonance energy (approx. 85 kJ/mol).

-

Protonation: In strong acids (e.g., 1M HCl), the carbonyl oxygen or the nitrogen may accept a proton, increasing solubility without breaking the ring structure.

Visualization of Tautomeric Shift

The following diagram illustrates the shift from the theoretical diol to the stable quinolone species and its protonated forms under acidic stress.

Figure 1: Tautomeric equilibrium shifting toward the stable 2-quinolinone form in aqueous media.

Acidic Stability Profile & Degradation Pathways

Contrary to many intermediates that undergo hydrolysis (e.g., esters, amides), this compound is chemically resistant to aqueous acid hydrolysis.

Why It Survives

-

Robust C-Cl Bond: The chlorine atom at position 7 is deactivated by the electron-withdrawing nature of the nitrogen ring. Nucleophilic aromatic substitution (replacing Cl with OH) typically requires forcing conditions with strong bases or transition metal catalysts, not simple aqueous acid.

-

Ring Stability: The quinoline ring system is aromatic and does not open under standard forced degradation conditions (e.g., 1N HCl, 80°C).

The "False" Degradation Signal

Researchers often mistake precipitation for degradation.

-

Observation: At pH 3–5, the molecule reaches its isoelectric point (pI) and may precipitate out of solution.

-

Correction: This is a physical change, not chemical degradation. Re-acidification (pH < 1) or addition of organic co-solvent (Methanol) usually redissolves the sample.

Theoretical Degradation (Extreme Conditions)

Under extreme stress (e.g., 6N HCl, Reflux > 24h), the following minor pathways may theoretically occur, though they are rare:

-

Desulfonation: If the starting material contained sulfur impurities.

-

Dechlorination: Trace formation of 4-hydroxyquinolin-2(1H)-one (loss of Cl), detectable only by Mass Spectrometry (LC-MS).

Experimental Protocol: Forced Degradation Study

This protocol is designed to validate the stability claim in compliance with ICH Q1A(R2) guidelines. It distinguishes between the stable quinolone and potential impurities.

Reagents & Equipment

-

API: 7-Chloro-4-hydroxyquinolin-2(1H)-one (>98% purity).

-

Acid Medium: 0.1N HCl, 1.0N HCl, and 5.0N H

SO -

Neutralizer: 1.0N NaOH.

-

Analysis: HPLC-UV (254 nm) or LC-MS.

Step-by-Step Workflow

-

Preparation: Dissolve 50 mg of the compound in 50 mL of diluent (50:50 Methanol:0.1N HCl). Sonicate to ensure complete dissolution.

-

Stress Condition A (Mild): Add 5 mL of 0.1N HCl. Incubate at 25°C for 24 hours.

-

Stress Condition B (Moderate): Add 5 mL of 1.0N HCl. Incubate at 60°C for 8 hours.

-

Stress Condition C (Extreme): Add 5 mL of 5.0N H

SO -

Quenching: Cool samples to room temperature. Neutralize Condition B and C carefully with NaOH to pH ~2 (do not over-neutralize to avoid precipitation).

-

Filtration: Filter through 0.22 µm PVDF membrane.

Analytical Workflow Visualization

Figure 2: Forced degradation workflow for assessing acid stability.

Data Analysis & Acceptance Criteria

When analyzing the HPLC data, use the following reference parameters. The retention time (RT) shifts are minimal if the pH is controlled.

Expected Quantitative Results

| Parameter | Control Sample | 1.0N HCl (60°C) | 5.0N H2SO4 (80°C) | Interpretation |

| Purity (Area %) | 99.2% | 99.1% | 98.8% | < 0.5% degradation indicates high stability. |

| Main Peak RT | 4.5 min | 4.5 min | 4.5 min | No retention time shift. |

| New Impurities | N/A | None detected | < 0.2% (RRT 0.8) | Minor hydrolysis of trace impurities only. |

| Visual Appearance | Clear/Pale Yellow | Clear | Slight Darkening | Darkening indicates trace oxidation, not ring cleavage. |

Troubleshooting "Ghost" Peaks

If you observe a new peak at RRT 1.2-1.5:

-

Cause: This is likely 4,7-dichloroquinoline (if present as a contaminant) hydrolyzing back into the target 7-chloro-4-hydroxy compound.

-

Verification: Inject a standard of 4,7-dichloroquinoline. If its peak decreases and the "diol" peak increases, your "degradation" is actually the purification of the mixture.

Process Implications for Drug Development[1][2]

For teams developing Chloroquine or Hydroxychloroquine:

-

Quenching Steps: You can safely quench the cyclization reaction (Conrad-Limpach or similar) with strong acid without risking yield loss of the intermediate.

-

Storage: Acidified solutions of the intermediate are stable for weeks at room temperature, provided they are sealed against evaporation.

-

Cleaning Validation: To clean reactors, use basic solutions (NaOH) to deprotonate and solubilize the compound, rather than relying on acid which may only sparingly dissolve it depending on concentration.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

-

ResolveMass Laboratories (2026). Forced Degradation Study as per ICH Guidelines: ICH Q1A(R2). Retrieved from [Link]

-

Sielc Technologies (2018). HPLC Separation of 7-Chloro-4-hydroxyquinoline. Retrieved from [Link][1]

Sources

Biological Activity of 7-Chloro-4-hydroxy-2-quinolone Derivatives: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The relentless progression of targeted oncology has driven the discovery of novel small-molecule inhibitors capable of disrupting aberrant kinase signaling. Among these, the 7-chloro-4-hydroxy-2-quinolone scaffold has emerged as a highly privileged pharmacophore. Recent structure-activity relationship (SAR) campaigns have demonstrated that derivatives of this core—specifically

By strategically targeting the phosphatidylinositol 3-kinase alpha (PI3K

Mechanistic Rationale: Targeting the PI3K /AKT/mTOR Axis

The biological activity of 7-chloro-4-hydroxy-2-quinolone derivatives is fundamentally rooted in their ability to act as ATP-competitive inhibitors within the kinase domain of PI3K

Causality in Structural Design

The selection of the 7-chloro-4-hydroxy-2-quinolone core is not arbitrary; it is driven by precise stereoelectronic requirements:

-

The 2-Quinolone Core: Mimics the purine ring of endogenous ATP, allowing the molecule to anchor into the hinge region of the PI3K

kinase cleft via critical hydrogen bonds. -

The 4-Hydroxy Moiety: Acts as a crucial hydrogen bond donor/acceptor, stabilizing the ligand-protein complex.

-

The 7-Chloro Substitution: The introduction of a halogen at the 7-position significantly enhances the lipophilicity and metabolic stability of the compound. Furthermore, the electron-withdrawing nature of the chlorine atom modulates the pKa of the adjacent hydroxyl group, optimizing its interaction with the kinase binding pocket[2][3].

When PI3K

PI3K/AKT/mTOR signaling pathway and targeted inhibition by 7-chloro-4-hydroxy-2-quinolone.

Structure-Activity Relationship (SAR) & Biological Efficacy

Extensive biological screening of

These derivatives were evaluated against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. A critical hallmark of a viable oncology drug is its therapeutic index; therefore, these compounds were counter-screened against normal adult Human Dermal Fibroblasts (aHDF)[2][4].

Quantitative Data Summary

The table below synthesizes the biological efficacy of the lead 7-chloro derivatives compared to a standard chemotherapeutic agent (Doxorubicin).

| Compound / Agent | Target Profile | MCF-7 Viability IC₅₀ (μM) | HCT-116 Viability IC₅₀ (μM) | aHDF (Normal) IC₅₀ (μM) | Selectivity Index |

| Compound 8b | PI3K | ~35.0 | ~40.0 | > 100.0 | High |

| Compound 8f | PI3K | ~35.0 | ~30.0 | > 100.0 | High |

| Doxorubicin | DNA Intercalator | < 10.0 | < 10.0 | < 10.0 | Low (Systemic Toxicity) |

Data derived from the biological evaluation of synthetic 7-chloro-4-hydroxy-2-quinolone derivatives[2][4]. The

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the biological activity of these derivatives must be validated through a multi-tiered experimental workflow. The following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives.

Experimental workflow for validating 7-chloro-4-hydroxy-2-quinolone derivatives.

Protocol A: High-Throughput Cell Viability (MTT Assay)

Purpose: To quantify the anti-proliferative effect of the derivatives and establish the IC₅₀. Causality & Logic: The MTT assay measures mitochondrial metabolic rate. By running cancer lines (MCF-7/HCT-116) in parallel with normal lines (aHDF), we isolate target-specific cytotoxicity from broad-spectrum mitochondrial poisoning[2].

-

Cell Seeding: Seed MCF-7, HCT-116, and aHDF cells at a density of

cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion and exponential growth phase entry. -

Compound Treatment: Prepare serial dilutions of the 7-chloro-4-hydroxy-2-quinolone derivatives (e.g., 0, 1, 10, 25, 50, 100 μM) in DMSO[2]. Critical Control: Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.

-

Incubation: Treat cells for 24 to 72 hours.

-

MTT Addition: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

-

Solubilization & Readout: Aspirate the media, dissolve formazan in 100 μL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: PI3K Kinase Inhibition Assay (ADP-Glo™)

Purpose: To confirm that the observed cellular cytotoxicity is a direct result of PI3K

-

Kinase Reaction Setup: In a 384-well plate, combine recombinant human PI3K

enzyme, PIP2 lipid substrate, and ultra-pure ATP. -

Inhibitor Introduction: Add the 7-chloro-4-hydroxy-2-quinolone derivative at varying concentrations. Incubate at room temperature for 60 minutes.

-

Reaction Termination: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

-

Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction.

-

Luminescence Readout: Measure luminescence. A decrease in luminescent signal directly correlates with the inhibition of PI3K

by the quinolone derivative.

Future Perspectives in Drug Development

The biological validation of 7-chloro-4-hydroxy-2-quinolone-3-carboxamides marks a significant milestone in targeted oncology. Moving forward, drug development professionals must focus on Lead Optimization to improve the pharmacokinetic (PK) profile of these compounds. While the in vitro efficacy is well-documented, transitioning to in vivo xenograft models will require rigorous ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Future iterative designs may explore bioisosteric replacements of the carboxamide linker to enhance oral bioavailability while maintaining the critical hydrogen-bonding network within the PI3K

References

-

Sweidan, K., Elfadel, H., Sabbah, D. A., Bardaweel, S. K., et al. (2022). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. Heterocycles.[Link]

-

Al-Zaytoonah University of Jordan.

inhibitors).[Link] -

CLOCKSS Archive. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEW N-SUBSTITUTED-7-CHLORO-4-HYDROXY-2-QUINOLONE-3-CARBOXAMIDES. [Link]

Sources

Methodological & Application

Application Note: Protocol for the Regioselective Cyclization of m-Chloroaniline to 7-Chloroquinoline-2,4-diol

Executive Summary

This application note details a robust protocol for the synthesis of 7-Chloroquinoline-2,4-diol (also known by its tautomer 7-chloro-4-hydroxyquinolin-2(1H)-one ).[1] Unlike the common Gould-Jacobs reaction (which utilizes diethyl ethoxymethylenemalonate to yield 4-hydroxyquinoline), this protocol employs the Camp’s Quinoline Synthesis modification using diethyl malonate .[1] This specific route is required to install oxygen functionalities at both the C2 and C4 positions.

The primary challenge in this synthesis is regioselectivity . The cyclization of m-chloroaniline derivatives can occur at two ortho positions, yielding either the desired 7-chloro isomer or the undesired 5-chloro isomer. This guide provides a self-validating method to maximize the formation of the 7-chloro isomer and effectively remove the 5-chloro impurity.

Reaction Mechanism & Strategy

The synthesis proceeds via a two-stage cascade:[2][3]

-

Condensation: Thermal reaction of m-chloroaniline with diethyl malonate to form the bis-anilide intermediate (N,N'-bis(3-chlorophenyl)malonamide).[1]

-

Cyclization: Acid-mediated intramolecular electrophilic aromatic substitution (SEAr) using Polyphosphoric Acid (PPA).[1]

Regioselectivity Logic[1]

-

Steric Control: Cyclization at the C6 position (para to the chlorine) is sterically favored over the C2 position (ortho to the chlorine).[1]

-

Electronic Control: The chlorine atom is an ortho/para director but deactivating. The position para to the chlorine (C6 of the aniline) is electronically more accessible for the electrophilic attack of the carbonyl cation than the sterically crowded position between the amine and the chlorine.[1]

Pathway Diagram

Figure 1: Reaction pathway illustrating the condensation and divergent cyclization steps.[1]

Critical Process Parameters (CPP)

| Parameter | Specification | Scientific Rationale |

| Stoichiometry | 2.1 eq Aniline : 1.0 eq Malonate | Excess aniline drives the equilibrium toward the bis-anilide, preventing polymerization of partially reacted malonates. |

| Temperature (Step 1) | 180°C - 200°C | High temperature is required to distill off ethanol continuously, driving the condensation to completion (Le Chatelier's principle).[1] |

| Cyclization Agent | Polyphosphoric Acid (PPA) | PPA acts as both solvent and Lewis acid catalyst.[1] It minimizes charring compared to concentrated H₂SO₄. |

| Cyclization Temp | 140°C ± 5°C | <130°C results in incomplete cyclization; >160°C increases tar formation and promotes the formation of the 5-chloro isomer. |

Detailed Experimental Protocol

Phase 1: Synthesis of N,N'-Bis(3-chlorophenyl)malonamide[1]

Reagents:

-

m-Chloroaniline (3-chloroaniline): 25.5 g (0.20 mol)[1]

-

Diethyl Malonate: 16.0 g (0.10 mol)[1]

-

Solvent: None (Neat reaction)[1]

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a Claisen adapter, a thermometer, and a distillation condenser (set for downward distillation).

-

Charging: Add m-chloroaniline and diethyl malonate to the flask. Add a magnetic stir bar.

-

Reaction: Heat the mixture rapidly to 180°C using an oil bath or heating mantle.

-

Distillation: Ethanol will begin to distill off.[4] Maintain the temperature between 180°C and 200°C for 3 hours until ethanol cessation.

-

Isolation: Cool the reaction mixture to ~100°C. Pour the hot viscous liquid into 200 mL of ethanol. Stir vigorously.

-

Filtration: The bis-anilide precipitates as a white/off-white solid. Filter and wash with cold ethanol (2 x 20 mL).

-

Checkpoint: Melting point of intermediate should be ~148-150°C.

-

Phase 2: Cyclization to this compound

Reagents:

-

Intermediate (from Phase 1): 10.0 g[1]

-

Polyphosphoric Acid (PPA): 100 g (approx. 10 parts by weight)[1]

Procedure:

-

Preparation: Pre-heat PPA in a 250 mL beaker/flask to 100°C to lower viscosity.

-

Addition: Add the bis-anilide intermediate in small portions to the PPA with mechanical stirring (overhead stirrer recommended due to viscosity).

-

Heating: Raise the temperature to 140°C . Maintain for 2 hours. The mixture will turn deep brown/red.[1]

-

Quenching: Cool the mixture to ~80°C. Slowly pour the reaction mass into 500 mL of crushed ice/water with vigorous stirring. Caution: Exothermic reaction.

-

Precipitation: The crude quinoline-2,4-diol will precipitate as a tan solid. Stir for 1 hour to ensure all PPA is hydrolyzed.

-

Filtration: Filter the solid and wash with copious amounts of water until the filtrate is neutral (pH 7).

Phase 3: Purification (Isomer Separation)[1]

The crude product contains predominantly the 7-chloro isomer (~85-90%) and the 5-chloro isomer (~10-15%).[1]

-

Digestion: Suspend the crude solid in boiling Glacial Acetic Acid (10 mL per gram of solid).

-

Filtration (Hot): If insoluble black tar is present, filter hot through a coarse sintered glass funnel.[1]

-

Crystallization: Allow the filtrate to cool slowly to room temperature. The This compound crystallizes out first due to lower solubility compared to the 5-chloro isomer.

-

Final Wash: Filter the crystals and wash with a small amount of cold acetic acid, followed by water to remove acid traces.

-

Drying: Dry at 100°C under vacuum.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Analytical Validation

To ensure the protocol was successful, verify the product against these standards:

| Test | Expected Result | Notes |

| Appearance | White to off-white powder | Yellowing indicates oxidation or residual PPA. |

| Melting Point | >300°C (Decomposes) | High MP is characteristic of quinolone tautomers.[1] |

| 1H NMR (DMSO-d6) | Doublet at ~7.8 ppm (C5-H) | The 5-Cl isomer would show different splitting patterns in the aromatic region. |

| Solubility | Soluble in hot NaOH (10%) | Forms the soluble disodium salt.[1] Insoluble in water and most organic solvents. |

Tautomerism Note: In solution (NMR), the compound may exist in equilibrium between the 2,4-diol, 4-hydroxy-2-quinolone, and 2-hydroxy-4-quinolone forms.[1] The solid state is predominantly the 4-hydroxy-quinolin-2(1H)-one form.[1]

Troubleshooting & Safety

-

Charring during Cyclization: If the PPA reaction turns black and tarry, the temperature exceeded 150°C. Maintain strict temperature control.

-

Low Yield: Ensure the intermediate bis-anilide is dry before adding to PPA. Water in the PPA lowers its acidity and effectiveness.

-

Safety: m-Chloroaniline is toxic and readily absorbed through the skin. PPA is corrosive. Wear full PPE (gloves, goggles, lab coat) and work in a fume hood.[1]

References

-

Surrey, A. R., & Hammer, H. F. (1946).[1] The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline and Related Compounds. Journal of the American Chemical Society, 68(1), 113–116.[1]

-

Price, C. C., & Roberts, R. M. (1946).[1] The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester.[2][4][5][6] Journal of the American Chemical Society, 68(7), 1204–1208.[1] (Cited for regioselectivity comparison).

-

Organic Syntheses. (1948).[1][6] 4,7-Dichloroquinoline.[2][4][6] Organic Syntheses, Coll.[7] Vol. 3, p.272. (Provides foundational data on m-chloroaniline cyclization behavior). [1]

-

BenchChem. (2025).[1] Application Notes and Protocols for the Conrad-Limpach Synthesis. (General PPA cyclization parameters).

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 4. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scribd.com [scribd.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Large-Scale Synthesis of 7-Chloro-4-hydroxyquinoline-2(1H)-one

Introduction

7-Chloro-4-hydroxyquinoline-2(1H)-one is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, making it a valuable starting material for the synthesis of novel therapeutic agents.[1][2][3][4] This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The protocols detailed herein are optimized for scalability, safety, and efficiency, drawing upon established chemical principles and industry best practices.

The synthesis of quinoline derivatives has a rich history, with foundational methods like the Skraup and Friedländer syntheses still being relevant.[5][6] However, for the specific large-scale production of 7-chloro-4-hydroxyquinoline-2(1H)-one, a more tailored approach is necessary to ensure high yield and purity while maintaining operational safety. This guide will focus on a robust and scalable two-step synthetic sequence starting from readily available precursors.

Synthetic Strategy Overview

The selected strategy for the large-scale synthesis of 7-chloro-4-hydroxyquinoline-2(1H)-one involves a two-step process. This approach is favored for its reliability and adaptability to industrial-scale production.[7]

Step 1: Condensation Reaction The synthesis commences with the condensation of 3-chloroaniline with diethyl malonate. This reaction forms the core quinoline ring structure.

Step 2: Cyclization Reaction The intermediate from the first step undergoes a high-temperature intramolecular cyclization to yield the final product, 7-chloro-4-hydroxyquinoline-2(1H)-one.

This two-step process offers several advantages for large-scale synthesis, including the use of cost-effective starting materials and straightforward purification procedures.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for 7-chloro-4-hydroxyquinoline-2(1H)-one.

Detailed Protocols

Part 1: Synthesis of Diethyl [(3-chlorophenyl)amino]methylenemalonate (Intermediate)

This initial condensation step is critical for forming the acyclic precursor to the quinoline ring. The reaction conditions are optimized for high conversion and minimal side-product formation.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chloroaniline | 127.57 | 1.275 kg | 10.0 |

| Diethyl malonate | 160.17 | 1.682 kg | 10.5 |

| Ethanol | 46.07 | 5.0 L | - |

Experimental Protocol

-

Reaction Setup: In a 20 L glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3-chloroaniline and ethanol.

-

Reagent Addition: While stirring, slowly add diethyl malonate to the reactor.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution.

-

Filter the solid product and wash with cold ethanol (2 x 500 mL).

-

Dry the collected solid under vacuum at 50-60 °C to a constant weight.

-

Causality and Insights

The use of a slight excess of diethyl malonate ensures the complete consumption of the 3-chloroaniline, which can be more challenging to remove during purification. Ethanol serves as an effective solvent that allows for a suitable reaction temperature and facilitates product precipitation upon cooling.

Part 2: Cyclization to 7-Chloro-4-hydroxyquinoline-2(1H)-one

This high-temperature cyclization is the key step in forming the desired heterocyclic ring system. The choice of a high-boiling solvent is crucial for achieving the necessary reaction temperature.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl [(3-chlorophenyl)amino]methylenemalonate | 283.71 | 2.837 kg | 10.0 |

| Dowtherm A (or equivalent high-boiling solvent) | - | 10.0 L | - |

Experimental Protocol

-

Reaction Setup: In a 20 L high-temperature reactor equipped with a mechanical stirrer, a distillation head, and a temperature probe, add the intermediate from Part 1 and Dowtherm A.

-

Reaction Conditions:

-

Heat the mixture slowly to 240-250 °C. Ethanol will begin to distill off as the cyclization proceeds.

-

Maintain this temperature for 2-3 hours. Monitor the reaction completion by TLC or HPLC.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to below 100 °C.

-

Carefully add hexane or a similar non-polar solvent to precipitate the product.

-

Filter the crude product and wash thoroughly with hexane to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as acetic acid or dimethylformamide (DMF).

-

Dry the purified product under vacuum at 80-100 °C.

-

Causality and Insights

The high temperature is necessary to overcome the activation energy for the intramolecular cyclization and subsequent elimination of ethanol. Dowtherm A is an excellent heat transfer fluid that is stable at these elevated temperatures. The purification by recrystallization is essential to remove any unreacted starting material and potential side products, ensuring a high-purity final product.

Safety and Handling

The synthesis of 7-chloro-4-hydroxyquinoline-2(1H)-one involves the use of hazardous materials and requires strict adherence to safety protocols.

-

3-Chloroaniline: This substance is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[8] It is also very toxic to aquatic life with long-lasting effects.[8]

-

Handling: Use only under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid breathing vapors or mists.[9][11]

-

First Aid: In case of inhalation, move the person to fresh air.[8] If on skin, wash with plenty of soap and water.[8] If swallowed, call a poison center or doctor immediately.[8]

-

Spills: In case of a spill, evacuate the area and contain the spillage with an inert absorbent material.[9][12] Prevent the product from entering drains.[9]

-

-

Diethyl Malonate: This is a combustible liquid. Keep away from heat and open flames.

-

High-Temperature Reactions: The cyclization step is performed at high temperatures and requires a reactor designed for such conditions. Ensure proper ventilation and have appropriate fire extinguishing media readily available.

Characterization Data

The final product should be characterized to confirm its identity and purity.

| Analysis | Specification |

| Appearance | Off-white to light yellow solid |

| Melting Point | >300 °C |

| ¹H NMR | Consistent with the structure of 7-chloro-4-hydroxyquinoline-2(1H)-one |

| Purity (HPLC) | ≥98% |

References

- Universitat de Barcelona. Design of a batch plant for quinoline derivatives manufacture.

- Sinocure Chemical Group. (2024, October 17). Quinoline: Synthesis, Applications, and Environmental Impact.

- Thermo Fisher Scientific. (2010, September 20). 3-Chloroaniline - SAFETY DATA SHEET.

- Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS.

- ResearchGate. (2025, August 6). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole.

- Merck. SAFETY DATA SHEET.

- IPCS. ICSC 0130 - 3-CHLOROANILINE.

- Kavranová, A., et al. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. PMC.

- RSC Publishing. (2014, April 17). Recent advances in the synthesis of quinolines: a review.

- Carl ROTH. Safety Data Sheet: 3-Chloroaniline.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

- Benchchem. Application Notes and Protocols for the Synthesis of 7-Phenoxyquinolin-2(1H)-one Derivatives.

- Google Patents. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.

- MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

- Reddy, T. R., et al. (2018, February 28). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry.

- Beilstein Journals. (2026, February 9). A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives.

- Organic Chemistry Portal. Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives with Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangement.

- ChemicalBook. 7-Chloroquinolin-4-ol synthesis.

- Beilstein Journals. (2026, February 9). A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives.

Sources

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 3. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]

- 4. BJOC - A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives [beilstein-journals.org]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. Design of a batch plant for quinoline derivatives manufacture [diposit.ub.edu]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]

- 12. carlroth.com [carlroth.com]

Recrystallization solvents for purifying 7-Chloroquinoline-2,4-diol

Application Note: Optimized Recrystallization Solvents and Protocols for the Purification of 7-Chloroquinoline-2,4-diol

Chemical Context & Causality in Solvent Selection

This compound is a highly valuable heterocyclic intermediate, frequently utilized in the synthesis of functionalized quinolines, including next-generation antimalarial agents and targeted kinase inhibitors 1.

To purify this compound effectively, one must understand its thermodynamic behavior. In the solid state, this molecule exists predominantly as its lactam-lactim tautomer: 7-chloro-4-hydroxyquinolin-2(1H)-one . This specific structural configuration facilitates the formation of a robust, highly ordered crystal lattice driven by strong intermolecular hydrogen bonding between the N-H donor and the C=O acceptor.

The Causality of Dissolution: To successfully recrystallize this compound, the chosen solvent must possess sufficient hydrogen-bond accepting and donating capabilities to outcompete the molecule's internal lattice energy at elevated temperatures. Non-polar solvents (e.g., hexanes, toluene) are entirely ineffective. Instead, polar protic solvents (like ethanol and acetic acid) or highly polar aprotic solvents (like DMF) are required to disrupt the lattice 2. Furthermore, the solvent must exhibit a steep solubility curve to ensure high recovery upon cooling.

Solvent System Decision Matrix

Selecting the appropriate solvent depends directly on the crude impurity profile:

-

Glacial Acetic Acid: Acts as an excellent hydrogen-bond disruptor at its boiling point (118 °C). Its relatively low dielectric constant upon cooling promotes highly ordered, slow crystal growth, making it ideal for clearing structurally similar organic impurities.

-

DMF / Water (Anti-Solvent): DMF provides massive solvating power for highly impure or polymeric crude batches. Water is used to precisely control the cloud point and force precipitation.

-

Ethanol / Water: A greener alternative used primarily as a polishing step for batches that are already >90% pure, as it provides excellent recovery but lower initial solvency 3.

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system.

Quantitative Solvent Performance Data

The following table summarizes the physicochemical properties and expected performance metrics of the primary recrystallization systems for this compound.

| Solvent System | Boiling Point (°C) | Dielectric Constant (ε) | Solvency Power (Hot) | Solvency Power (Cold) | Typical Yield (%) | Optimal Use Case |

| Glacial Acetic Acid | 118 | 6.2 | High | Low | 75 – 85 | Moderate impurity clearance; excellent crystal habit |

| DMF / Water | 153 (DMF) | 36.7 (DMF) | Very High | Very Low | 88 – 95 | High polymeric impurity; anti-solvent precipitation |

| Ethanol / Water | 78 (EtOH) | 24.3 (EtOH) | Moderate | Low | 80 – 90 | Final polishing step; green chemistry compliance |

Experimental Protocols (Self-Validating Workflows)

Protocol A: Glacial Acetic Acid Recrystallization (Standard Batch)

Mechanism: Acetic acid disrupts the N-H...O=C hydrogen bonds at reflux, allowing complete dissolution. Slow cooling re-establishes the quinolone lattice selectively, leaving structurally distinct impurities in the mother liquor.

-

Suspension: In a round-bottom flask, suspend 10.0 g of crude this compound in 80 mL of glacial acetic acid (8 volumes).

-

Dissolution: Heat the mixture to reflux (approx. 118 °C) under magnetic stirring.

-

Self-Validation Checkpoint 1 (Solubility): Observe the solution. If it remains turbid after 15 minutes at reflux, add additional acetic acid in 5 mL increments (up to 20 mL). If turbidity persists, it indicates insoluble polymeric byproducts. Perform a hot filtration through a pre-warmed Buchner funnel to clear the matrix.

-

Controlled Nucleation: Transfer the clear, hot filtrate to an Erlenmeyer flask. Allow it to cool ambiently at a rate of ~0.5 °C/min.

-

Scientist's Note: In my experience, attempting to crash-cool acetic acid solutions of quinolones invariably leads to the occlusion of colored impurities. Patience during the ambient cooling phase is non-negotiable for achieving >99% purity.

-

-

Maturation: Once the flask reaches room temperature and crystallization is visible, transfer to an ice-water bath (0–5 °C) for 2 hours to maximize thermodynamic yield.

-

Isolation: Filter the crystals under vacuum.

-

Self-Validation Checkpoint 2 (Washing): Wash the filter cake with 20 mL of ice-cold ethanol. The wash should run clear. If the wash is heavily discolored, repeat with another 10 mL of cold ethanol to fully displace the acetic acid mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at 60 °C for 12 hours.

Protocol B: DMF/Water Anti-Solvent Crystallization (High Impurity Batch)

Mechanism: DMF completely solvates the crude matrix. The controlled addition of water (anti-solvent) lowers the solubility threshold, forcing the target molecule to precipitate while polar impurities remain dissolved.

-

Dissolution: Dissolve 10.0 g of crude material in 30 mL of DMF at 80 °C.

-

Anti-Solvent Titration: While stirring vigorously at 80 °C, add warm distilled water dropwise via an addition funnel.

-

Self-Validation Checkpoint 1 (Cloud Point): Stop adding water the exact moment the solution exhibits sustained turbidity (the cloud point). Add 3–5 drops of DMF until the solution just turns clear again. This confirms the system is perfectly saturated and ready for optimal crystal nucleation.

-

Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature, then chill to 5 °C for 1 hour.

-

Isolation & Clearance: Filter under vacuum. Wash the cake thoroughly with 50 mL of cold distilled water to remove all residual DMF (which can otherwise degrade the product over time).

-

Drying: Vacuum dry at 70 °C for 24 hours.

Analytical Verification

To ensure the self-validating system has succeeded, verify the purity via HPLC (target >99.0% AUC). The melting point of pure this compound should be sharp and consistent with reference standards, though it should be noted that highly pure tautomeric quinolones often decompose at elevated temperatures (>290 °C) depending on the heating rate 4.

References

- Nemez, Dion, et al. "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products." Canadian Journal of Chemistry.

- "Two Efficient One-Pot Approaches for Regioselective Synthesis of New 3-Arylpyridazino[4,3-c]quinolin-5(6H)-ones." ConnectSci.

- "Synthesis and In Vitro Antibacterial and Antifungal Evaluation of Quinoline Analogue Azetidin and Thiazolidin Derivatives." ResearchGate.

- "7-Chloroquinoline | 612-61-3." Sigma-Aldrich.

Sources

Application Note: Microwave-Assisted Synthesis of 7-Chloro-2,4-Quinolinediol

[1]

Abstract

This application note details the optimized protocol for the microwave-assisted synthesis of 7-chloro-2,4-quinolinediol (also known as 7-chloro-4-hydroxy-2-quinolone), a critical pharmacophore in the synthesis of antimalarial drugs (e.g., chloroquine) and fluoroquinolone antibiotics. By transitioning from conventional thermal heating (polyphosphoric acid at >200°C for 4–8 hours) to microwave irradiation, this protocol achieves reaction completion in under 20 minutes with improved yield (85-92%) and purity. The guide covers mechanistic insights, a validated step-by-step protocol, and troubleshooting for scale-up.

Introduction & Scientific Rationale

The Challenge of Conventional Synthesis

The classical synthesis of 2,4-quinolinediols (Knorr quinoline synthesis) typically involves the condensation of an aniline derivative with a malonic acid ester, followed by cyclization.

-

Thermal Limitations: The cyclization step often requires polyphosphoric acid (PPA) or diphenyl ether at temperatures exceeding 250°C. These conditions lead to charring, difficult workups, and low atom economy.

-

Heat Transfer: PPA is highly viscous; conventional heating creates significant thermal gradients, resulting in localized overheating and byproduct formation.

The Microwave Advantage

Microwave irradiation (MWI) offers volumetric heating, directly coupling with the polar reaction medium (PPA or polar intermediates).

-

Dielectric Heating: The high loss tangent (

) of the polar transition state facilitates rapid energy transfer, accelerating the rate-determining cyclization step. -

Superheating Effect: MWI allows the solvent/medium to reach temperatures above its boiling point rapidly in sealed vessels, driving the equilibrium toward the cyclized product.

Reaction Mechanism

The synthesis proceeds via a two-stage mechanism: Amidation followed by Intramolecular Cyclization .

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic pathway for the Knorr synthesis of 7-chloro-2,4-quinolinediol.

Materials & Equipment

Reagents[2][3][4]

-

Precursor A: 3-Chloroaniline (CAS: 108-42-9), >98% purity.

-

Precursor B: Diethyl malonate (CAS: 105-53-3), >99%.

-

Cyclizing Agent: Polyphosphoric Acid (PPA) or Methanesulfonic acid (MSA).

-

Solvent (Workup): Ethanol, Deionized Water, Sodium Hydroxide (10% aq).

Equipment

-

Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave) capable of 300W and 250°C.

-

Vessel: 10 mL or 35 mL pressure-rated quartz/glass vials with Teflon/silicone septa.

-

Stirring: Magnetic stir bar (high-viscosity optimized).

Experimental Protocol

Protocol A: One-Pot PPA-Mediated Synthesis (Recommended)

This method combines amidation and cyclization, utilizing PPA as both solvent and catalyst.

Step 1: Pre-mixing

-

In a 10 mL microwave vial, weigh 3-Chloroaniline (1.27 g, 10 mmol) and Diethyl malonate (1.60 g, 10 mmol).

-

Add Polyphosphoric Acid (PPA) (3.0 g). Note: PPA is viscous; warm slightly (40°C) to aid dispensing.

-

Add a magnetic stir bar. Cap the vial securely.

Step 2: Microwave Irradiation Program the reactor with the following parameters:

| Parameter | Setting | Rationale |

| Control Mode | Standard (Temperature) | Ensures consistent reaction kinetics. |

| Temperature | 140°C | Sufficient activation energy for cyclization without degradation. |

| Ramp Time | 2:00 min | Prevents pressure spikes from rapid ethanol generation. |

| Hold Time | 10:00 min | Optimized duration for >95% conversion. |

| Pressure Limit | 250 psi (17 bar) | Safety cutoff for ethanol vapor generation. |

| Power | Max 150 W (Dynamic) | Dynamic power maintains temp without overshoot. |

| Stirring | High | Essential for heat distribution in viscous PPA. |

Step 3: Workup & Purification

-

Cool the reaction vial to 50–60°C (do not allow to cool completely to RT, or PPA will solidify).

-

Pour the warm reaction mixture slowly into crushed ice (50 g) with vigorous stirring.

-

The product will precipitate as a white/off-white solid.

-

Neutralize residual acid with 10% NaOH or saturated NaHCO₃ until pH ~7.

-

Filter the solid under vacuum.

-

Recrystallization: Dissolve crude solid in boiling ethanol/water (4:1), filter hot to remove insolubles, and cool to crystallize.

Yield: 85–92% Melting Point: >300°C (sublimes)

Protocol B: Green BiCl₃-Catalyzed Method (Alternative)

For labs avoiding PPA, this route uses Bismuth(III) Chloride.

-

Mix 3-Chloroaniline (10 mmol) and Diethyl malonate (10 mmol) in a vial.

-

Add BiCl₃ (20 mol%) and Ethanol (1 mL) .

-

Irradiate at 130°C for 12 minutes .

-

Workup: Dilute with ethanol, filter catalyst, and recrystallize.

Workflow Visualization

Figure 2: Operational workflow for the PPA-mediated microwave synthesis.

Results & Discussion

Comparison: Microwave vs. Conventional

The following data illustrates the efficiency gains using the microwave protocol (Protocol A) compared to the standard thermal method (reflux in diphenyl ether or PPA heating block).

| Metric | Conventional Thermal | Microwave-Assisted | Improvement Factor |

| Reaction Time | 4 – 8 Hours | 12 Minutes | 20x - 40x Faster |

| Temperature | 200°C - 250°C | 140°C | Energy Saving |

| Yield | 55 - 65% | 85 - 92% | +30% Yield |

| Purity (HPLC) | 85% (requires column) | >95% (simple wash) | Cleaner Profile |

| Solvent Usage | High (Diphenyl ether) | Solvent-free (or PPA) | Green Chemistry |

Characterization Data[2][4][5][6]

-

Appearance: White to pale yellow crystalline powder.

-

¹H NMR (DMSO-d₆, 400 MHz):

11.35 (s, 1H, NH), 10.5 (s, 1H, OH), 7.8 (d, 1H, H-5), 7.2 (s, 1H, H-8), 7.1 (d, 1H, H-6), 5.8 (s, 1H, H-3).-

Note: The signal at 5.8 ppm corresponds to the vinylic proton of the enol form (4-hydroxy), confirming the tautomer.

-

-

IR (KBr): 1640 cm⁻¹ (C=O amide), 3100-3400 cm⁻¹ (Broad OH/NH).

Troubleshooting & Critical Parameters

-

Viscosity Management: PPA is extremely viscous at room temperature.

-

Solution: Preheat the PPA to 40-50°C before adding to the reaction vial. Ensure the magnetic stirrer is coupled before starting the run.

-

-

Pressure Spikes: The reaction releases ethanol as a byproduct.

-

Solution: Do not overload the vessel. Fill volume should not exceed 30% of vial capacity. Use a ramp time of at least 2 minutes to allow controlled pressure buildup.

-

-

Solidification: If the reaction mixture cools completely in the vial, it forms a hard glass.

-

Solution: Quench while the mixture is still warm (approx. 60°C). If it solidifies, briefly reheat in the microwave (30 sec, 50°C) to soften.

-

Safety Considerations

-

Polyphosphoric Acid (PPA): Corrosive and hygroscopic. Causes severe burns. Wear acid-resistant gloves and face shield.

-

Microwave Vessels: Ensure vessels are free of scratches or defects. Operating pressurized vessels with ethanol evolution requires active pressure management.

-

Venting: Open vessels only after they have cooled below the boiling point of ethanol (<78°C) and pressure has normalized.

References

-

Bouone, Y. O., et al. (2023). "BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation." RSC Advances, 13, 28743-28751.

-

Dave, M. A., & Joshipura, H. (2002). "Microwave assisted synthesis of 4-quinolones." Asian Journal of Chemistry, 14(2), 1138.

-

Gao, W.-T., et al. (2010). "Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives." Synthetic Communications, 40(5), 732-738.

-

BenchChem Protocols. (2025). "Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors."

-

ChemicalBook. "Chloroquine Synthesis and Precursors."

Application Note: Handling Precautions and Protocols for 7-Chloroquinoline-2,4-diol

Executive Summary & Chemical Identity[1][2]

7-Chloroquinoline-2,4-diol is a specialized heterocyclic intermediate primarily utilized in the synthesis of antimalarial drugs (chloroquine analogs) and quinolone antibiotics.[1] Its handling requires specific attention due to its tautomeric nature, poor aqueous solubility, and potential for respiratory irritation.[1]

This guide provides a validated protocol for the safe handling, solubilization, and storage of this compound, moving beyond basic MSDS data to offer field-proven experimental insights.

Chemical Profile

| Property | Detail |

| Systematic Name | 7-Chloro-4-hydroxy-2(1H)-quinolinone (Preferred Tautomer) |

| Synonyms | 7-Chloro-2,4-dihydroxyquinoline; 7-Chloro-2,4-quinolinediol |

| Chemical Formula | C₉H₆ClNO₂ |

| Molecular Weight | ~195.60 g/mol |

| CAS Number | Note: Often custom synthesized.[1][2][3] Closest commercial analog: 7-Chloro-4-hydroxyquinoline (CAS 86-99-7) |

| Physical State | Off-white to pale yellow crystalline powder |

| Solubility | High in DMSO, DMF, 1M NaOH; Poor in Water, Ethanol |

Safety Assessment (HSE) & Risk Mitigation

While specific toxicological data for the 2,4-diol variant is limited, it shares structural alerts with 7-chloro-4-hydroxyquinoline (CAS 86-99-7), classifying it as a Category 2 Irritant .[1]

Core Hazards (GHS Classification)

-

H335: May cause respiratory irritation (Dust inhalation risk).[1]

Engineering Controls & PPE

-

Primary Containment: All weighing and open handling must be performed inside a certified Chemical Fume Hood or Powder Containment Enclosure.

-

Respiratory Protection: If handling >100 mg outside a hood, use a P100/N100 particulate respirator .

-

Dermal Protection: Double-gloving with Nitrile (0.11 mm minimum) is required.[1] The compound’s phenolic nature can facilitate skin absorption in the presence of organic solvents like DMSO.[1]

Handling & Weighing Protocol

Objective: To weigh this compound accurately while preventing static buildup and cross-contamination.

The "Static-Free" Weighing Workflow

Quinolone powders are notoriously static-prone.[1] Standard weighing often results in powder "jumping" or adhering to the spatula/weigh boat.[1]

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation (the compound is slightly hygroscopic).[1]

-

Static Neutralization: Use an anti-static gun (ionizer) on the weigh boat and the spatula before touching the powder.[1]

-

Transfer: Use a glass or PTFE-coated spatula .[1] Avoid metal spatulas if possible, as they can introduce trace metal contaminants that catalyze oxidation in solution.[1]

-

Closing: Wipe the threads of the vial with a Kimwipe dampened in ethanol before recapping to ensure a tight seal.

Solubilization & Formulation Strategy

Scientific Insight: The "2,4-diol" nomenclature is misleading.[1] In the solid state and neutral solution, this compound exists predominantly as the 2-quinolinone tautomer .[1] This keto-enol tautomerism dictates its solubility profile.[1] It behaves as a weak acid.[1]

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Application Note |

| Water (Neutral) | Insoluble | Forms a suspension.[1] Do not use for stock solutions. |

| DMSO | Excellent (>50 mM) | Recommended. Use for biological assays. Freeze-thaw stable.[1] |

| 1M NaOH | Good | Deprotonates the hydroxyl groups, forming a soluble salt. |

| Ethanol | Poor | Requires heating; may precipitate upon cooling.[1] |

| DMF | Good | Alternative to DMSO, but harder to remove. |

Protocol: Preparing a 10 mM Stock Solution (10 mL)

Target Concentration: 10 mM Solvent: Anhydrous DMSO

-

Calculate Mass: Weigh 19.56 mg of powder.

-

Solvent Addition: Add 5 mL of DMSO first.

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

-

Final Volume: Add remaining DMSO to reach 10 mL.

-

Sterilization: If used for cell culture, pass through a 0.22 µm PTFE or Nylon filter .[1] Do not use Cellulose Acetate (CA) filters as DMSO dissolves them.[1]

Experimental Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended application (Analytical vs. Biological).

Caption: Decision tree for solubilization based on downstream application. DMSO is the universal primary solvent.[1]

Storage & Stability

-

Solid State: Store at 2–8°C (short term) or -20°C (long term). Protect from light, as quinoline rings can undergo photo-oxidation over months.[1]

-

Solution State (DMSO): Stable at -20°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

-

Hygroscopicity: The diol functionality makes the powder slightly hygroscopic.[1] Always store with a desiccant pack.[1]

Waste Disposal

-

Classification: Halogenated Organic Waste.[1]

-

Protocol: Do not dispose of down the drain. Collect in a dedicated "Halogenated Solvents/Solids" waste container.[1]

-

Neutralization: If a spill occurs, clean with a detergent solution (e.g., Alconox) followed by ethanol.[1] The compound is not readily biodegradable.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

-

Sielc Technologies (2018). HPLC Separation of 7-Chloro-4-hydroxyquinoline on Newcrom R1 Column. Retrieved from [Link]

Sources

Application Note: Strategic Solvent Selection for Nucleophilic Substitution on Quinoline Diols

Executive Summary

Quinoline diols (e.g., 2,4-quinoline diol) represent a privileged scaffold in drug discovery, serving as precursors for antimalarials, kinase inhibitors, and antibacterial agents. However, their functionalization via nucleophilic substitution presents a dual challenge: solubility (due to high lattice energy and hydrogen bonding) and tautomeric ambiguity (hydroxy-quinoline vs. quinolone).

This Application Note provides a decision framework for solvent selection. It moves beyond traditional dipolar aprotic solvents (DMF, NMP) to include modern green alternatives (Cyrene, CPME) and mechanistic insights that allow researchers to control regioselectivity through solvent-solute interactions.

The Substrate Challenge: Tautomerism & Solubility

Before selecting a solvent, one must understand the substrate's behavior in solution. Quinoline diols are not static structures; they exist in a solvent-dependent equilibrium.

Tautomeric Equilibrium

In the gas phase, the di-hydroxy form is often stable. However, in solution—particularly in polar solvents—the equilibrium shifts toward the quinolone (oxo) forms.

-

2,4-Quinoline diol exists predominantly as 4-hydroxy-2(1H)-quinolinone .[1]

-

Implication: Direct nucleophilic attack on the ring carbon is hindered by the loss of aromaticity in the quinolone ring. Therefore, the standard workflow involves activation (converting -OH/C=O to -Cl or -OTf) followed by Nucleophilic Aromatic Substitution (SNAr) .